molecular formula C26H27N3O6 B13846223 (2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate-13C,15N2

(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate-13C,15N2

Cat. No.: B13846223
M. Wt: 480.5 g/mol
InChI Key: VTJIRRIRBAINRZ-NVGFHPALSA-N
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Description

The compound “(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate-13C,15N2” is a complex organic molecule that features a tetrahydrofuran ring, a pyrimidine derivative, and benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the pyrimidine moiety: This step may involve nucleophilic substitution reactions where the pyrimidine derivative is introduced.

    Esterification: The benzoate esters are introduced through esterification reactions, often using acid chlorides and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine or benzoate esters.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate: Without the isotopic labels.

    (2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl Benzoate: With different ester groups.

Uniqueness

The uniqueness of the compound lies in its specific isotopic labeling (13C, 15N2), which can be useful for tracing studies in biochemical research or for detailed mechanistic studies in chemistry.

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20-,21+,22+/m0/s1/i26+1,28+1,29+1

InChI Key

VTJIRRIRBAINRZ-NVGFHPALSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)[15N]3C=C(C(=[15N][13C]3=O)N)C)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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